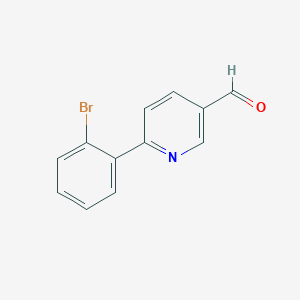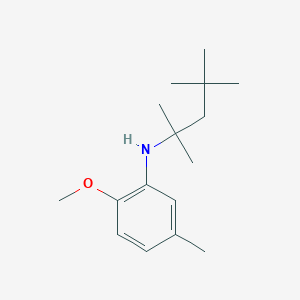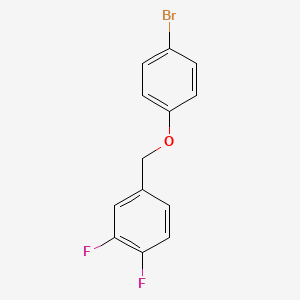
2-Bromo-6-(3-methylpiperidin-1-YL)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-(3-methylpiperidin-1-yl)pyridine is a chemical compound with the molecular formula C11H15BrN2 It is a brominated pyridine derivative that features a piperidine ring substituted at the 3-position with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(3-methylpiperidin-1-yl)pyridine typically involves the bromination of 6-(3-methylpiperidin-1-yl)pyridine. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-(3-methylpiperidin-1-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a suitable solvent and a base to facilitate the reaction.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or other oxidizing and reducing agents are used under controlled conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Applications De Recherche Scientifique
2-Bromo-6-(3-methylpiperidin-1-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of biological systems and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-(3-methylpiperidin-1-yl)pyridine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its bromine and piperidine functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-6-methylpyridine: A simpler brominated pyridine derivative without the piperidine ring.
6-(3-methylpiperidin-1-yl)pyridine: The non-brominated precursor of 2-Bromo-6-(3-methylpiperidin-1-yl)pyridine.
2-Chloro-6-(3-methylpiperidin-1-yl)pyridine: A chlorinated analog with similar properties.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the piperidine ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H15BrN2 |
|---|---|
Poids moléculaire |
255.15 g/mol |
Nom IUPAC |
2-bromo-6-(3-methylpiperidin-1-yl)pyridine |
InChI |
InChI=1S/C11H15BrN2/c1-9-4-3-7-14(8-9)11-6-2-5-10(12)13-11/h2,5-6,9H,3-4,7-8H2,1H3 |
Clé InChI |
SVHJQSZPLOXNSA-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCN(C1)C2=NC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 6-bromo-5-[(3-nitrobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12051160.png)
![Ethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate](/img/structure/B12051164.png)
![3-Oxo-2H,3H-furo[3,2-h]quinoline-5-sulfonyl chloride](/img/structure/B12051171.png)
![2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid](/img/structure/B12051175.png)
![6-Amino-4-(2-ethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12051180.png)
![(Z)-N'-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B12051183.png)
![6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoic acid](/img/structure/B12051194.png)
![[2-[(E)-[[2-(2-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12051195.png)
![ethyl (2E)-7-methyl-2-(4-nitrobenzylidene)-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12051202.png)



